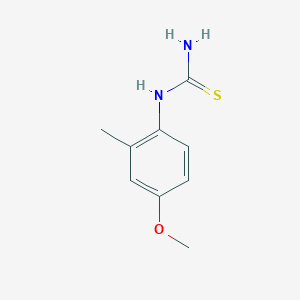
1-(1-bromoethyl)-3,5-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Bromoethyl)benzene” is an organobromine compound with the molecular formula C8H9Br . It is a clear liquid that ranges in color from yellow to brownish . It has been used in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
Synthesis Analysis
Most 1-bromoalkanes, including “(1-Bromoethyl)benzene”, are prepared by free-radical addition of hydrogen bromide to the 1-alkene . These conditions lead to anti-Markovnikov addition, giving the 1-bromo derivative .
Molecular Structure Analysis
The molecular weight of “(1-Bromoethyl)benzene” is 185.061 g/mol . The IUPAC Standard InChI is InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3 .
Chemical Reactions Analysis
“(1-Bromoethyl)benzene” undergoes reactions expected of simple alkyl bromides . It can form Grignard reagents . It also reacts with potassium fluoride to give the corresponding fluorocarbons .
Physical And Chemical Properties Analysis
“(1-Bromoethyl)benzene” is soluble in alcohol, ether, and benzene . It has a melting point of -65°C and a boiling point of 200°C . The density of this compound is 1.356 g/mL at 25 °C .
Safety and Hazards
“(1-Bromoethyl)benzene” is classified as a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and proper ventilation is recommended when handling this chemical .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-bromoethyl)-3,5-dimethylbenzene involves the alkylation of 3,5-dimethylphenol with 1-bromoethane using a strong base such as potassium hydroxide.", "Starting Materials": [ "3,5-dimethylphenol", "1-bromoethane", "potassium hydroxide", "diethyl ether", "sodium sulfate" ], "Reaction": [ "To a solution of 3,5-dimethylphenol (1.0 g, 7.5 mmol) in diethyl ether (10 mL) and potassium hydroxide (1.5 g, 25 mmol), 1-bromoethane (1.2 g, 10 mmol) is added dropwise with stirring at room temperature.", "The reaction mixture is stirred at room temperature for 24 hours.", "The mixture is then filtered and the filtrate is washed with water and dried over sodium sulfate.", "The solvent is removed under reduced pressure to give the crude product, which is purified by column chromatography to afford 1-(1-bromoethyl)-3,5-dimethylbenzene as a colorless oil (yield: 80%)." ] } | |
CAS-Nummer |
1353582-03-2 |
Molekularformel |
C10H13Br |
Molekulargewicht |
213.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



